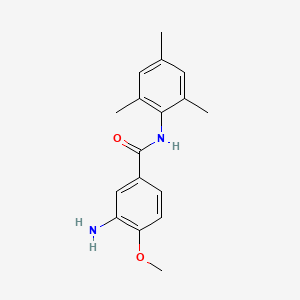![molecular formula C22H20ClN3O B13006861 1-(2'-Chloro-1,2,3,4-tetrahydro-[2,3'-biquinolin]-4-yl)pyrrolidin-2-one CAS No. 895521-61-6](/img/structure/B13006861.png)
1-(2'-Chloro-1,2,3,4-tetrahydro-[2,3'-biquinolin]-4-yl)pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2’-Chloro-1,2,3,4-tetrahydro-[2,3’-biquinolin]-4-yl)pyrrolidin-2-one is a complex organic compound characterized by its unique structure, which includes a chloro-substituted biquinoline core and a pyrrolidinone moiety
准备方法
The synthesis of 1-(2’-Chloro-1,2,3,4-tetrahydro-[2,3’-biquinolin]-4-yl)pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the biquinoline core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Chlorination: Introduction of the chloro group is achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Formation of the pyrrolidinone moiety: This involves the reaction of the biquinoline intermediate with a suitable lactam precursor under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and automated synthesis platforms to scale up the process efficiently.
化学反应分析
1-(2’-Chloro-1,2,3,4-tetrahydro-[2,3’-biquinolin]-4-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the compound into its corresponding tetrahydro derivatives.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-(2’-Chloro-1,2,3,4-tetrahydro-[2,3’-biquinolin]-4-yl)pyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies exploring its interactions with biological macromolecules, providing insights into its potential as a drug candidate.
Industrial Applications: The compound is explored for its use in the synthesis of advanced polymers and as a precursor for other complex organic molecules.
作用机制
The mechanism of action of 1-(2’-Chloro-1,2,3,4-tetrahydro-[2,3’-biquinolin]-4-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the context of its application. The compound’s effects are mediated through pathways involving:
Enzyme Inhibition: It may inhibit key enzymes involved in disease pathways, thereby exerting therapeutic effects.
Receptor Binding: The compound can bind to specific receptors, modulating their activity and influencing cellular responses.
DNA Intercalation: In some cases, it may intercalate into DNA, affecting gene expression and cellular function.
相似化合物的比较
1-(2’-Chloro-1,2,3,4-tetrahydro-[2,3’-biquinolin]-4-yl)pyrrolidin-2-one can be compared with other similar compounds, such as:
7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one: Both compounds share a chloro-substituted core, but differ in their overall structure and specific applications.
1,2,3,4-Tetrahydrocarbazole: This compound has a similar tetrahydro structure but lacks the biquinoline and pyrrolidinone moieties, leading to different chemical properties and applications.
1,2,3,4-Tetrahydrocyclopent[b]indole: Another structurally related compound, which differs in its core structure and functional groups, resulting in distinct reactivity and uses.
The uniqueness of 1-(2’-Chloro-1,2,3,4-tetrahydro-[2,3’-biquinolin]-4-yl)pyrrolidin-2-one lies in its combined structural features, which confer specific chemical and biological properties not found in the compared compounds.
属性
CAS 编号 |
895521-61-6 |
|---|---|
分子式 |
C22H20ClN3O |
分子量 |
377.9 g/mol |
IUPAC 名称 |
1-[2-(2-chloroquinolin-3-yl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C22H20ClN3O/c23-22-16(12-14-6-1-3-8-17(14)25-22)19-13-20(26-11-5-10-21(26)27)15-7-2-4-9-18(15)24-19/h1-4,6-9,12,19-20,24H,5,10-11,13H2 |
InChI 键 |
OWYFVLITKZRFPH-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)N(C1)C2CC(NC3=CC=CC=C23)C4=CC5=CC=CC=C5N=C4Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4-Ethyl-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B13006781.png)
![tert-Butyl9-cyano-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B13006786.png)
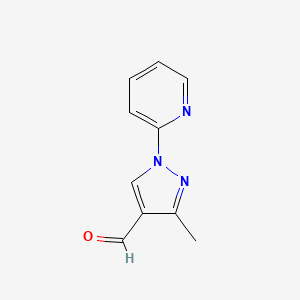
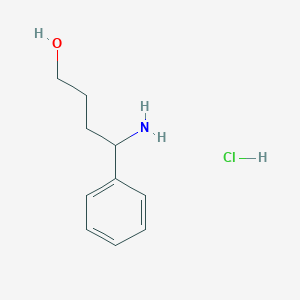
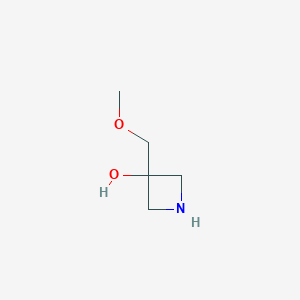

![1-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-one](/img/structure/B13006822.png)
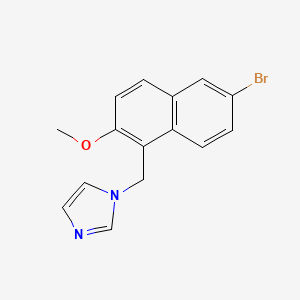
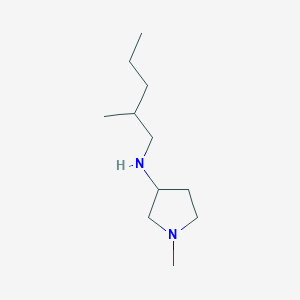
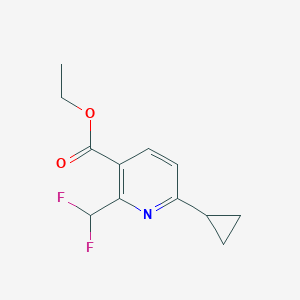
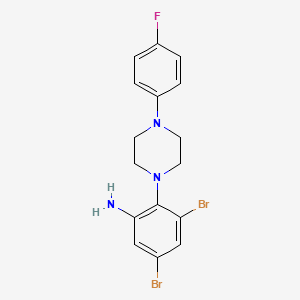
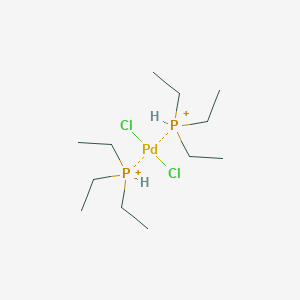
![tert-butyl (1S,3R,4R)-3-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13006874.png)
